Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- is an organic compound with the molecular formula C10H14O3S It is a derivative of ethanol where the hydrogen atom is replaced by a 2-[(2,5-dimethoxyphenyl)thio] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- typically involves the reaction of 2,5-dimethoxythiophenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile and attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and properties. These interactions can affect biological pathways and processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiols: Compounds containing a thiol group (-SH) such as 2-mercaptoethanol.
Thioethers: Compounds containing a thioether group (-S-) such as dimethyl sulfide.
Phenyl Ethers: Compounds containing a phenyl ether group such as anisole.
Uniqueness
Ethanol, 2-[(2,5-dimethoxyphenyl)thio]- is unique due to the presence of both the ethanol and 2,5-dimethoxyphenylthio groups. This combination imparts distinct chemical properties, making it useful in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
24920-41-0 |
---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)sulfanylethanol |
InChI |
InChI=1S/C10H14O3S/c1-12-8-3-4-9(13-2)10(7-8)14-6-5-11/h3-4,7,11H,5-6H2,1-2H3 |
InChI Key |
HLACDQHXWSBPBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.